molecular formula C15H18D5NO3 B1139145 O-desmethyl Mebeverine acid D5 CAS No. 1329488-46-1

O-desmethyl Mebeverine acid D5

Cat. No. B1139145
M. Wt: 270.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

"O-desmethyl Mebeverine acid D5" refers to a dealkylated metabolite of Mebeverine, a musculotropic antispasmodic drug. Research has focused on its detection, quantification, and the study of its pharmacokinetics and metabolism in human plasma, using advanced analytical methods such as HPLC–MS/MS (Moskaleva et al., 2017).

Synthesis Analysis

The synthesis of "O-desmethyl Mebeverine acid D5" involves its identification as a metabolite of Mebeverine. Techniques such as mass spectrometry have been used to elucidate the structure of Mebeverine metabolites, including O-desmethyl Mebeverine acid, and to confirm these structures via synthesis and comparison to known standards (Moskaleva et al., 2019).

Molecular Structure Analysis

Studies on Mebeverine and its metabolites, including "O-desmethyl Mebeverine acid D5," have involved detailed molecular structure analysis. Techniques such as NMR and chromatography-mass spectrometry have been employed to confirm the molecular structures of synthesized metabolites, providing insights into their chemical behavior and interaction with biological systems.

Chemical Reactions and Properties

Research on Mebeverine metabolites has explored their chemical reactions and properties, particularly focusing on their formation and transformation within the human body. The metabolism of Mebeverine to "O-desmethyl Mebeverine acid D5" involves various enzymatic reactions, highlighting the drug's pharmacokinetic profile and its metabolic pathways in humans (Kraemer et al., 2000).

Scientific Research Applications

Polarity Switching in Bioanalysis

O-desmethyl Mebeverine acid (DMAC) shows potential in bioanalytical applications. Bergeron et al. (2013) demonstrated the use of polarity switching for simultaneous bioanalysis of compounds with a significant difference in concentration. In their study, DMAC was analyzed in negative-ionization mode, highlighting the method's effectiveness in improving linearity for analytes with different ionization polarities (Bergeron, Bergeron, van Amsterdam, Furtado, & Garofolo, 2013).

Pharmacokinetics Study

Moskaleva et al. (2017) developed a sensitive HPLC–MS/MS method for analyzing mebeverine metabolites, including DMAC, in human plasma. This method was successfully applied in a pharmacokinetics study, demonstrating its utility in drug metabolism and pharmacokinetic research (Moskaleva, Baranov, Mesonzhnik, & Appolonova, 2017).

Mass Spectrometric Characterization

A 2019 study by Moskaleva et al. focused on the mass spectrometric characterization of mebeverine metabolites in plasma. The study identified DMAC as the main metabolite of mebeverine in the blood, which is essential for pharmacological effects and monitoring in pharmacokinetics studies (Moskaleva, Kuznetzov, Markin, & Appolonova, 2019).

Metabolic Fate and Biotransformation Studies

Kiep et al. (2014) conducted a study on the biotransformation of veratric acid, a human metabolite of mebeverine, using an incubated hen’s egg model. The study provided insights into the metabolic fate of veratric acid, a related compound to DMAC, in a vertebrate model (Kiep, Göhl, Schmidt, & Seifert, 2014).

Investigative Implications in Toxicology

Elliott and Burgess (2006) explored the implications of the instability and metabolism of mebeverine, the parent compound of DMAC, in investigative toxicology. Understanding the metabolic pathways and stability of mebeverine helps in the interpretation of DMAC's role in such investigations (Elliott & Burgess, 2006).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak11.


properties

IUPAC Name

4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTCBAFIXOMULT-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-desmethyl Mebeverine acid D5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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